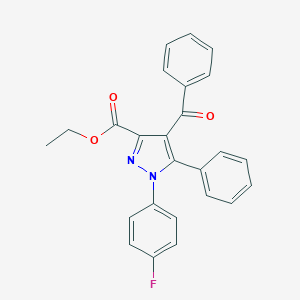![molecular formula C28H26N4OS B292385 ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether](/img/structure/B292385.png)
ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether, also known as compound 1, is a novel pyrazolo[3,4-d]pyridazine derivative that has gained significant attention in recent years due to its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This results in an increase in acetylcholine levels, which may improve cognitive function. Additionally, ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether 1 has been shown to inhibit the activity of various enzymes involved in cancer cell growth, leading to cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in cancer cells, leading to cell death. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. Compound 1 has also been shown to increase the levels of neurotransmitters in the brain, improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether 1 in lab experiments is its high purity and yield. Additionally, it has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether 1 is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research of ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether 1. One potential direction is the investigation of its use as a potential treatment for Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential use in cancer treatment. Furthermore, the optimization of its synthesis method and improvement of its solubility may lead to its development as a drug candidate.
Synthesemethoden
The synthesis of ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether 1 involves the reaction of 7-chloro-3,4-diphenylpyrazolo[3,4-d]pyridazine with 4-(2-bromoethyl)phenol in the presence of potassium carbonate and copper(I) iodide. The resulting product is then treated with isopropyl mercaptan to yield ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether 1. The synthesis of ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether 1 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Compound 1 has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, with studies showing that it inhibits the growth of various cancer cell lines. Additionally, ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether 1 has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C28H26N4OS |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-3,4-diphenyl-7-propan-2-ylsulfanylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C28H26N4OS/c1-4-33-23-17-15-22(16-18-23)32-27(21-13-9-6-10-14-21)24-25(20-11-7-5-8-12-20)29-30-28(26(24)31-32)34-19(2)3/h5-19H,4H2,1-3H3 |
InChI-Schlüssel |
OCVFUDJIEQOYQW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SC(C)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SC(C)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292303.png)
![7-[(4-chlorobenzyl)sulfanyl]-3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292304.png)
![2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B292305.png)
![ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B292307.png)
![ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292308.png)
![ethyl (3Z)-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292309.png)
![ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292310.png)
![2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B292314.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazolidin-3-one](/img/structure/B292316.png)
![Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292320.png)
![Ethyl 7-anilino-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292321.png)


